N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-7-8-12(2)15(9-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMRKANCNRTXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonylbenzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The subsequent sulfonylation and amidation steps are carried out using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial and Anticancer Properties
The compound exhibits significant potential as an antimicrobial and anticancer agent. Research has indicated that it can inhibit the growth of various microbial strains and cancer cell lines. For instance, studies have shown that derivatives of oxadiazole compounds display promising anticancer activity against several cancer types, including glioblastoma and ovarian cancer, with percent growth inhibitions ranging from 51% to over 86% in vitro tests .
Mechanism of Action
The mechanism through which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide exerts its effects involves disrupting metabolic processes in target cells. This disruption can occur through the formation of stable complexes with metal ions or by interfering with cellular pathways critical for cell proliferation .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its unique structural properties allow for the creation of materials with enhanced thermal stability and mechanical strength. The incorporation of oxadiazole moieties into polymer matrices has been shown to improve their properties significantly .
Nanotechnology Applications
Recent studies have indicated that compounds like N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide can be employed in nanotechnology for drug delivery systems. The ability to form nanoparticles facilitates targeted delivery of therapeutic agents to specific sites within the body, enhancing the efficacy of treatment while minimizing side effects .
Industrial Chemistry
Intermediate in Synthesis
As an intermediate in chemical synthesis, this compound plays a crucial role in the production of more complex molecules. Its ability to act as a catalyst in various chemical reactions makes it valuable in industrial settings where efficiency and yield are paramount .
Catalytic Properties
The catalytic activity of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is attributed to its structural characteristics that facilitate interactions with substrates in chemical reactions. This property is particularly useful in organic synthesis where it can enhance reaction rates and selectivity .
Data Table: Summary of Applications
Case Studies
- Anticancer Activity Study : A study published by the American Chemical Society demonstrated that derivatives similar to N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide exhibited significant cytotoxicity against glioblastoma cell lines, indicating potential for further development as an anticancer drug .
- Polymer Development Research : Research conducted on oxadiazole-containing polymers revealed that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials significantly compared to traditional polymers .
Wirkmechanismus
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of microbial cells or cancer cells by interfering with their metabolic processes. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic activity in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key structural analogs include oxadiazole derivatives with sulfanyl, sulfonyl, or substituted aryl groups. A comparative analysis is presented below:
Table 1: Comparative Physicochemical Data
*Note: Data for the target compound are extrapolated based on structural similarities.
Key Observations:
Functional Groups: The target compound’s methanesulfonyl group distinguishes it from sulfanyl-containing analogs (e.g., 7f compound ). Sulfonyl groups generally enhance solubility and metabolic stability compared to sulfanyl linkages.
Molecular Weight and Polarity: The target compound (MW 385.44 g/mol) is lighter than the analog (MW 448.53 g/mol) due to the absence of a tert-butyl carbamate group.
Biologische Aktivität
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H17N3O4S
- Molecular Weight : 371.4 g/mol
- CAS Number : 1208868-82-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to enzymes and receptors involved in disease processes. The oxadiazole ring in the structure plays a crucial role in its pharmacological properties, influencing both the binding affinity and selectivity for target proteins.
Biological Activities
-
Antimicrobial Activity :
- Preliminary studies indicate that N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Colletotrichum acutatum, a plant pathogen responsible for various agricultural diseases .
-
Inhibition of Chitin Synthesis :
- Research has demonstrated that compounds with similar oxadiazole structures can inhibit chitin synthesis in insects. This suggests potential applications as insecticides or pest control agents. The structure-activity relationship studies indicate that modifications at the phenyl moiety can enhance larvicidal activity .
- Anticancer Potential :
Structure-Activity Relationship (SAR)
The biological activity of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide can be significantly influenced by its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Oxadiazole Ring | Essential for biological activity; enhances interaction with target proteins |
| Methanesulfonyl Group | Contributes to solubility and bioavailability |
| Dimethylphenyl Substituent | Modulates hydrophobicity and electronic properties affecting binding affinity |
Case Studies
- In Vitro Studies :
-
In Vivo Studies :
- Animal model studies are needed to assess the efficacy and safety profile of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide in a living organism context. Initial findings suggest low toxicity levels and significant therapeutic potential.
Q & A
Q. Basic Research Focus
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.6 ppm) from the dimethylphenyl and methanesulfonyl moieties .
- ¹³C NMR : Confirm carbonyl (C=O, ~165 ppm) and sulfonyl (SO₂, ~55 ppm) groups .
Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
IR Spectroscopy : Detect functional groups like C=N (oxadiazole ring, ~1600 cm⁻¹) and S=O (sulfonyl, ~1150–1350 cm⁻¹) .
How can researchers design experiments to evaluate the compound’s enzyme inhibition activity?
Q. Advanced Research Focus
Target Selection : Prioritize enzymes linked to oxadiazole pharmacology (e.g., cyclooxygenase-2, α-glucosidase, or cholinesterases) based on structural analogs .
Assay Protocols :
- LOX (Lipoxygenase) Inhibition : Measure absorbance at 234 nm to track substrate (linoleic acid) conversion .
- BChE (Butyrylcholinesterase) Inhibition : Use Ellman’s reagent (DTNB) to quantify thiocholine release at 412 nm .
Controls : Include positive controls (e.g., galantamine for BChE) and dose-response curves (IC₅₀ calculation) to validate potency .
What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
Q. Advanced Research Focus
Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For example, methanesulfonyl groups may enhance solubility but reduce membrane permeability .
Biological Replication :
- Test the compound across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains to assess selectivity .
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm enzyme inhibition .
Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., kinase domains) to explain divergent results .
How can molecular docking studies elucidate the mechanism of action for this compound?
Q. Advanced Research Focus
Target Identification : Prioritize proteins with known oxadiazole interactions (e.g., EGFR kinase, tubulin) using databases like PDB or AlphaFold .
Docking Workflow :
- Prepare the ligand (compound) and receptor (protein) structures using tools like AutoDock Vina or Schrödinger Suite.
- Define binding pockets based on catalytic sites (e.g., ATP-binding regions for kinases) .
Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data. For example, a strong correlation suggests the predicted binding mode is biologically relevant .
What are the key considerations for optimizing reaction yields in large-scale synthesis?
Q. Advanced Research Focus
Solvent Selection : Use DMF or DCM for high solubility of intermediates, but switch to greener solvents (e.g., ethyl acetate) in later stages .
Catalyst Efficiency : Test alternatives to DCC, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to reduce byproduct formation .
Process Monitoring : Implement inline FTIR or HPLC to track intermediate purity and adjust parameters in real time .
How does the methanesulfonyl group influence the compound’s physicochemical properties?
Q. Basic Research Focus
Solubility : The polar sulfonyl group improves aqueous solubility, which is critical for in vitro assays but may limit blood-brain barrier penetration .
Stability : The group enhances resistance to enzymatic degradation (e.g., esterases) compared to methyl ester analogs .
Bioavailability : LogP calculations (e.g., using ChemAxon) predict a balance between hydrophilicity and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
